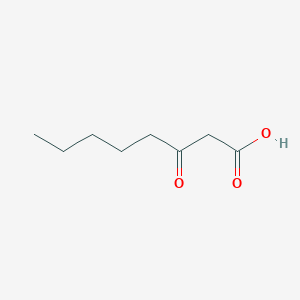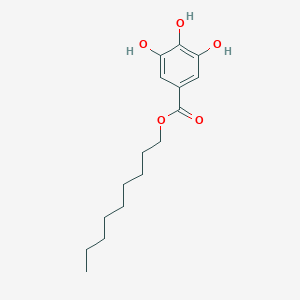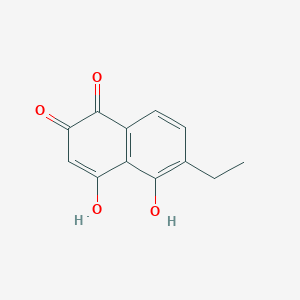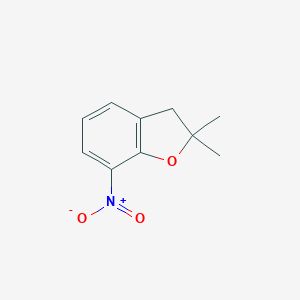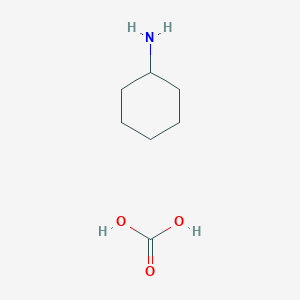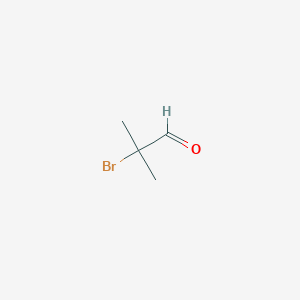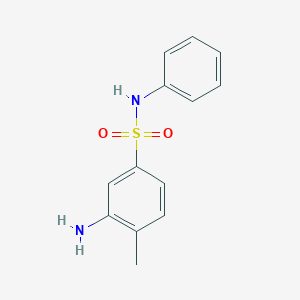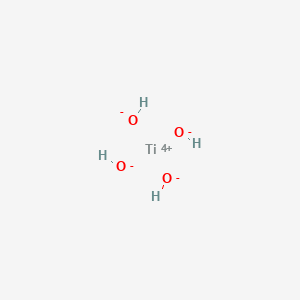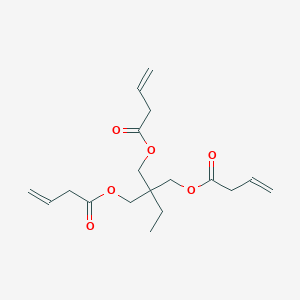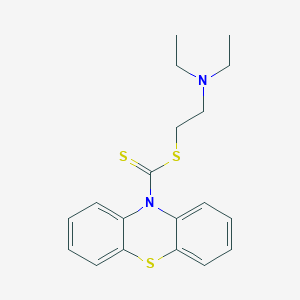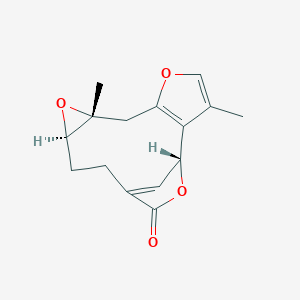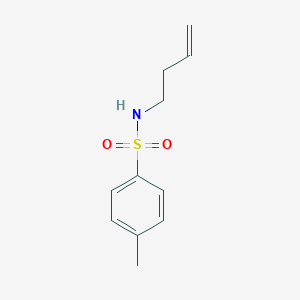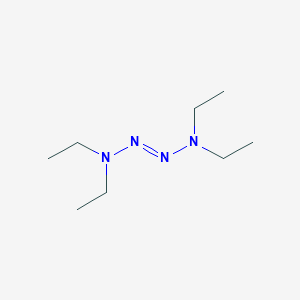
2-Tetrazene, 1,1,4,4-tetraethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetrazene, 1,1,4,4-tetraethyl-, also known as TTEZ, is a highly reactive compound that has gained significant attention in the field of chemical synthesis and scientific research. It is a tetrazene derivative that is widely used in the development of high-energy materials, propellants, and explosives. TTEZ exhibits unique properties that make it a valuable compound for various applications, including biochemical and physiological research.
Applications De Recherche Scientifique
Electronic Structures and Thermolyses
- Electronic and Thermal Properties : 2-Tetrazenes, including 1,1,4,4-tetramethyl-2-tetrazene, exhibit specific electronic structures and undergo distinct thermal decompositions. The differences in thermal decomposition among various 2-tetrazenes are linked to their molecular structures and electronic properties, as shown in the study of their electronic structures and gas-phase thermolyses by photoelectron spectroscopy (Heymanns & Rademacher, 1986).
Synthesis and Structural Studies
- Synthesis and Characterization : The synthesis of 1,1,4,4-tetrabenzyl-2-tetrazene has been explored, along with studies on its structural properties. This research contributes to understanding the formation and characteristics of cyclic 2-tetrazenes (Mataka & Anselme, 1973).
Potential in Energetic Materials
- Application in Energetic Materials : Research on 2-tetrazene derivatives, including the synthesis and evaluation of their energetic properties, highlights their potential use in low-toxicity, low-sensitivity energetic materials. This includes the study of their heat of formation, detonation parameters, and specific impulses (Miró Sabaté & Delalu, 2014).
Photodecomposition Studies
- Photodecomposition Research : Investigations into the photodecomposition of 1,4-dialkyl-1,4-diphenyl-2-tetrazenes reveal insights into their stability and behavior under light exposure. This research is particularly relevant in the context of anti-cancer agents (Child, Morton, Pidacks, & Tomcufcik, 1964).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding and Structure : Studies on hydroxyalkyl-substituted 2-tetrazenes have provided valuable insights into hydrogen bonding in these compounds, with implications for their stability and reactivity. Structural analyses through X-ray diffraction have also been conducted (Porath, Rademacher, Boese, & Bläser, 2002).
Solvent Effects on Decomposition
- Influence of Solvent Viscosity : Research on the effect of solvent viscosity on the decomposition of tetraphenyl-2-tetrazene demonstrates how solvent properties can influence the stability and reactivity of 2-tetrazenes (Sugiyama, Nakaya, & Imoto, 1975).
Advanced Synthesis Techniques
- Synthesis of Formyl 2-Tetrazenes : The development of advanced synthesis methods for formyl 2-tetrazenes highlights the evolving techniques in creating and manipulating 2-tetrazene compounds (Delalu & Miró Sabaté, 2012).
Propriétés
Numéro CAS |
13304-29-5 |
|---|---|
Nom du produit |
2-Tetrazene, 1,1,4,4-tetraethyl- |
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-[(E)-diethylaminodiazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+ |
Clé InChI |
DTPTYCXQWZYACS-MDZDMXLPSA-N |
SMILES isomérique |
CCN(CC)/N=N/N(CC)CC |
SMILES |
CCN(CC)N=NN(CC)CC |
SMILES canonique |
CCN(CC)N=NN(CC)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



